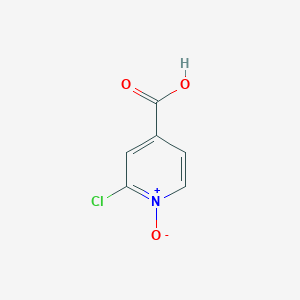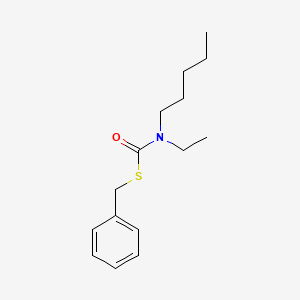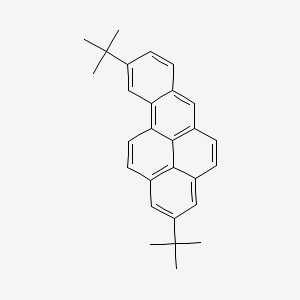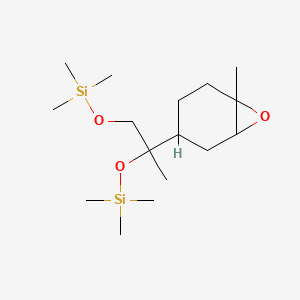![molecular formula C16H7BrClNO2 B14422643 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one CAS No. 82071-22-5](/img/structure/B14422643.png)
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the phenoxazine core.
Méthodes De Préparation
The synthesis of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol derivatives . The reaction is carried out under anhydrous conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phenoxazine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Applications De Recherche Scientifique
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparaison Avec Des Composés Similaires
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chloro-5H-benzo[a]phenoxazin-5-one: Lacks the bromine substituent but shares similar chemical properties and applications.
Actinomycin D: Contains a phenoxazine moiety and is known for its strong anticancer properties.
Xanthommatin: A natural phenoxazine pigment found in invertebrates, controlling skin and eye colors.
Propriétés
Numéro CAS |
82071-22-5 |
|---|---|
Formule moléculaire |
C16H7BrClNO2 |
Poids moléculaire |
360.59 g/mol |
Nom IUPAC |
6-bromo-10-chlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7BrClNO2/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)21-12-6-5-8(18)7-11(12)19-14/h1-7H |
Clé InChI |
QWWNNWOILYSWLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
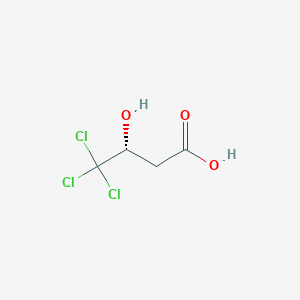
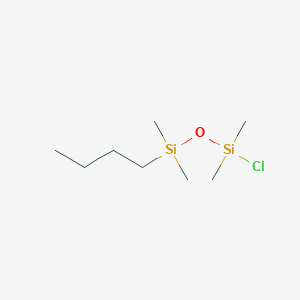
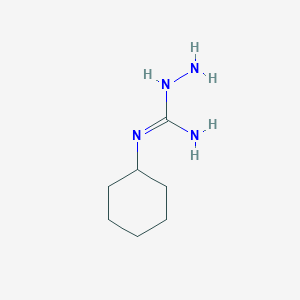

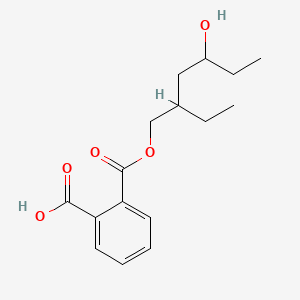
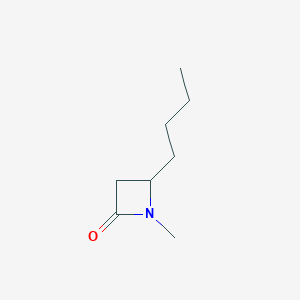
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

